1-Allyl-4-(tert-pentyl)cyclohexan-1-ol
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Overview
Description
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . This compound is characterized by the presence of an allyl group and a tert-pentyl group attached to a cyclohexanol ring. It is a colorless liquid with a predicted density of 0.899±0.06 g/cm³ and a boiling point of 270.6±9.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-(tert-pentyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of 4-(tert-pentyl)cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted cyclohexanols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Allyl bromide, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 4-(tert-pentyl)cyclohexanone
Reduction: Formation of 1-allyl-4-(tert-pentyl)cyclohexane
Substitution: Formation of various substituted cyclohexanols
Scientific Research Applications
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(tert-pentyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl and tert-pentyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-(tert-pentyl)cyclohexanone: A ketone derivative of cyclohexane with a tert-pentyl group.
1-Allylcyclohexanol: A cyclohexanol derivative with an allyl group.
Uniqueness
1-Allyl-4-(tert-pentyl)cyclohexan-1-ol is unique due to the presence of both allyl and tert-pentyl groups on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H26O |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h5,12,15H,1,6-11H2,2-4H3 |
InChI Key |
ABCGJIVYMZYMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)(CC=C)O |
Origin of Product |
United States |
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